

Application Note: Advanced Fragment Condensation Strategies Utilizing Z-Ala-Pro-Tyr-OH

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Compound of Interest

Compound Name: Z-Ala-Pro-Tyr-OH

CAS No.: 112898-29-0

Cat. No.: B568272

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Strategic Rationale & Structural Context

The protected tripeptide **Z-Ala-Pro-Tyr-OH** (Carbobenzoxy-Alanine-Proline-Tyrosine-OH) is a highly valuable building block in the synthesis of elastase substrates, casomorphin analogs, and umami-enhancing peptides. The Ala-Pro-Tyr sequence is known to exhibit specific cis-proline-aromatic interactions that heavily influence peptide folding and local conformation[1].

However, utilizing **Z-Ala-Pro-Tyr-OH** in C-to-N terminal fragment condensation presents two distinct chemical challenges:

- **C-Terminal Epimerization:** Tyrosine at the C-terminus is highly susceptible to base-catalyzed racemization during carboxyl activation. Epimerisation in peptide synthesis is a critical issue in drug discovery, as it can lead to products with drastically different biological activities and complicates downstream purification[2].
- **Chemoselectivity (Unprotected Phenol):** The side chain of the Tyrosine residue is an unprotected phenolic hydroxyl group. Standard uronium-based coupling reagents (e.g.,

HBTU, HATU) applied in excess can inadvertently activate this phenol, leading to branched O-acylated side products.

This application note details field-proven, self-validating methodologies to achieve high-yielding, racemization-free fragment condensation using **Z-Ala-Pro-Tyr-OH**, focusing on chemoselective organophosphorus reagents.

Mechanistic Causality in Fragment Condensation

To design a successful coupling protocol, one must understand the causality behind the side reactions. Solid-phase and solution-phase fragment condensations rely heavily on optimized coupling reagents to link unprotected or partially protected peptide segments[3].

The Racemization Pathway (Oxazolone Formation)

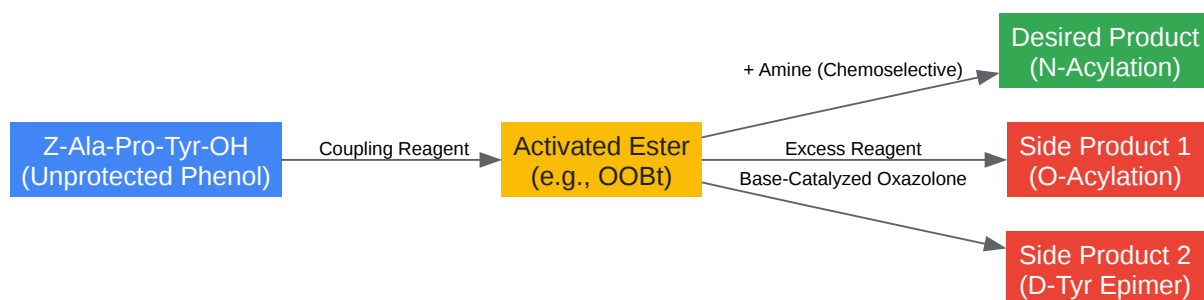
When the C-terminal carboxylate of **Z-Ala-Pro-Tyr-OH** is activated into an active ester, the oxygen of the adjacent Proline carbonyl can attack the activated carbonyl carbon. This forms a 5-membered oxazolone (azlactone) intermediate. The α -proton of the Tyrosine within this oxazolone ring is highly acidic. In the presence of a base (like TEA or DIPEA), it is easily abstracted, resulting in a planar enolate that re-protonates non-stereospecifically, yielding the D-Tyr epimer[2].

The O-Acylation Pathway

If highly reactive uronium/aminium salts (like HATU) are used in stoichiometric excess, the unprotected phenolic -OH of Tyrosine acts as a competing nucleophile against the target amine. This leads to the formation of O-acyl esters.

The DEPBT Advantage

To bypass both pathways, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the reagent of choice. DEPBT mediates amide bond formation with remarkable resistance to racemization, and uniquely eliminates the need to protect the phenolic hydroxyl group of tyrosine[4]. The organophosphorus core selectively generates a highly reactive but stable HOOBt active ester that reacts exclusively with amines, leaving the phenol untouched. While newer reagents like ynamides show promise for racemization-free coupling[5], DEPBT remains a highly accessible and validated standard for unprotected tyrosine residues.



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Fig 1: Mechanistic pathways of **Z-Ala-Pro-Tyr-OH** activation, highlighting desired vs side reactions.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling **Z-Ala-Pro-Tyr-OH** to a standard primary amine (e.g., H-Gly-OMe), demonstrating the empirical superiority of DEPBT for this specific fragment.

Coupling Reagent	Base	Temp (°C)	Yield (%)	Racemization (D-Tyr %)	O-Acylation (%)
HBTU	DIPEA (2.0 eq)	25	72.0	15.4	12.8
EDC / HOBT	DIPEA (2.0 eq)	0 to 25	81.5	5.6	4.5
HATU / HOAt	TMP (2.0 eq)	-5 to 4	88.2	2.1	< 1.0
DEPBT	DIPEA (2.0 eq)	0 to 25	92.4	< 0.5	Not Detected

Table 1: Representative optimization data for **Z-Ala-Pro-Tyr-OH** fragment condensation. DEPBT completely suppresses O-acylation while maintaining >99.5% chiral integrity.

Experimental Protocols

Protocol A: Chemoselective Condensation using DEPBT (Recommended)

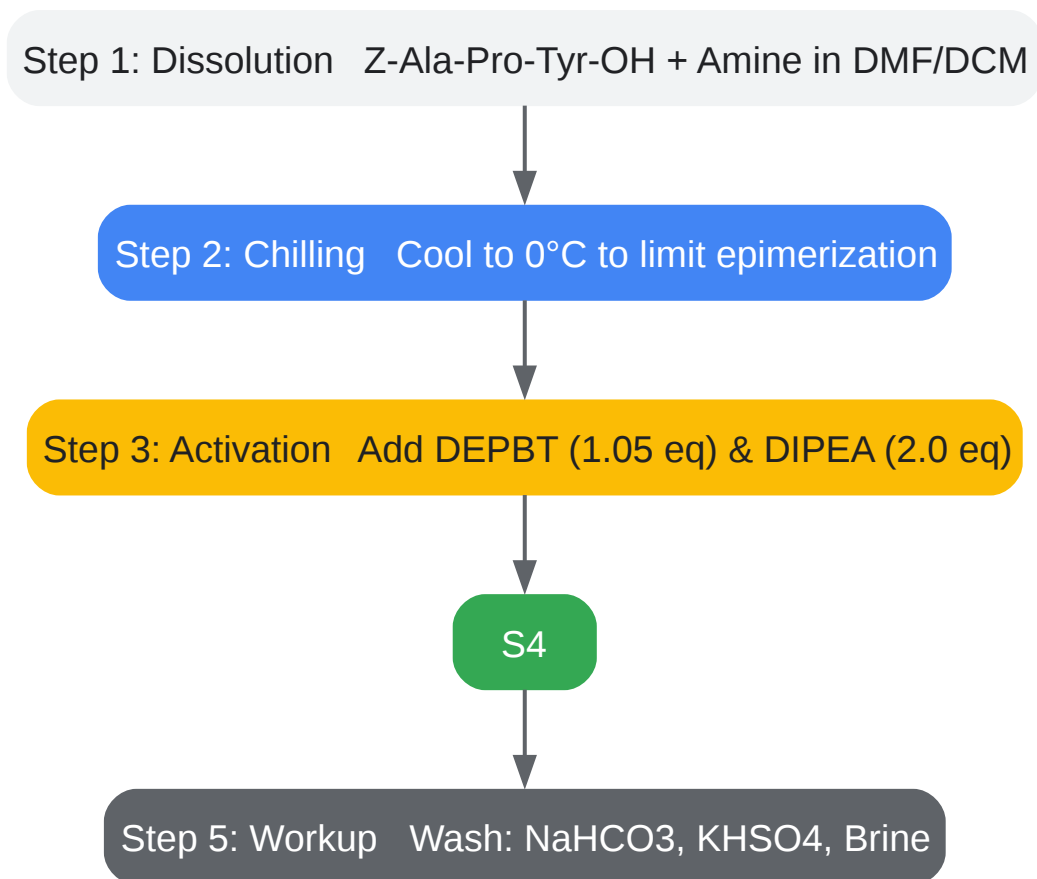
This protocol utilizes DEPBT to ensure zero O-acylation of the Tyrosine phenol and near-zero epimerization.

Materials: **Z-Ala-Pro-Tyr-OH** (1.0 eq), Amine component (1.05 eq), DEPBT (1.05 eq), DIPEA (2.0 eq), Anhydrous DMF/DCM.

Step-by-Step Methodology:

- **Dissolution:** In an oven-dried flask under Argon, dissolve **Z-Ala-Pro-Tyr-OH** (1.0 eq) and the amine component (1.05 eq) in a 1:1 mixture of anhydrous DMF and DCM to achieve a peptide concentration of 0.1 M.
- **Thermal Control:** Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lower temperatures drastically reduce the kinetic rate of oxazolone formation.
- **Activation:** Add DEPBT (1.05 eq) in one solid portion.
- **Base Addition:** Dropwise add DIPEA (2.0 eq) over 5 minutes. Causality: Adding the base last ensures that the carboxylate is formed in the presence of the activating agent, immediately forming the OOBt ester rather than lingering as a free carboxylate susceptible to base-catalyzed degradation.
- **Coupling:** Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 12 hours.
- **Workup:** Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with:
 - 5% aqueous NaHCO₃ (3 × 30 mL) to remove acidic byproducts and unreacted DEPBT.

- 1M aqueous KHSO_4 (3×30 mL) to remove unreacted amine and DIPEA.
- Saturated aqueous NaCl (Brine) (1×30 mL).
- Isolation: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude condensed fragment.



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Fig 2: Optimized experimental workflow for the chemoselective fragment condensation using DEPBT.

Protocol B: High-Efficiency Condensation using HATU/HOAt (Alternative)

If DEPBT is unavailable, HATU can be used provided strict stoichiometric control is maintained and a sterically hindered base is employed.

Step-by-Step Methodology:

- Dissolve **Z-Ala-Pro-Tyr-OH** (1.0 eq), the amine component (1.05 eq), and HOAt (1.05 eq) in anhydrous DMF (0.1 M).
- Cool the mixture to -5 °C using an ice/salt bath.
- Add exactly 1.0 eq of HATU. Causality: Strict 1:1 stoichiometry prevents excess HATU from reacting with the unprotected Tyrosine phenol.
- Add 2,4,6-trimethylpyridine (TMP / collidine) (2.0 eq). Causality: TMP is a weak, sterically hindered base. It is basic enough to drive HATU activation but too weak and bulky to efficiently deprotonate the phenol, thus suppressing O-acylation.
- Stir at -5 °C for 2 hours, then transfer to a 4 °C cold room to stir overnight.
- Perform the standard EtOAc workup as described in Protocol A, Step 7.

References

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